Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-

Muscarinic receptor pharmacology CNS drug discovery Binding affinity

Specifically select CAS 66522-61-0 for its para-substituted benzylamine core with 2-methyl-1,3-dioxolane moiety, delivering 100 nM muscarinic receptor binding affinity for targeted SAR studies. Its differential acid lability enables orthogonal deprotection strategies, while weak D2 binding (IC50 ~2.8 mM) provides a clear window for off-target profiling. Available at ≥95% purity with 37% fewer impurities than standard 97% grades, ensuring superior coupling and catalytic efficiency in multi-step synthesis.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 66522-61-0
Cat. No. B3022841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-
CAS66522-61-0
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CC=C(C=C2)CN
InChIInChI=1S/C11H15NO2/c1-11(13-6-7-14-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3
InChIKeyFNYJTLDRTBOOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- (CAS 66522-61-0): A Versatile 1,3-Dioxolane Scaffold for Neurological and Agrochemical Research


Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- (CAS 66522-61-0) is a synthetic organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol [1]. It features a benzylamine core para-substituted with a 2-methyl-1,3-dioxolane moiety, a cyclic ketal (acetal) that serves as both a protecting group for carbonyls and a pharmacophoric element in biologically active molecules [2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98.1% and is categorized as a research chemical and building block [3]. Its structural combination of a primary amine with a dioxolane ring positions it within a chemical class that has demonstrated utility in muscarinic receptor modulation, α1-adrenoceptor antagonism, and fungicidal applications [4].

Why CAS 66522-61-0 Cannot Be Casually Replaced by Other Benzylamines or Dioxolane Analogs


Generic substitution of CAS 66522-61-0 with other benzylamines or 1,3-dioxolane-containing compounds is inadvisable due to the compound's precise regio- and stereochemical requirements for biological activity. The para-substitution pattern of the dioxolane ring on the benzylamine core dictates binding pocket compatibility and receptor subtype selectivity [1]. Minor structural variations—such as meta-substitution, replacement of the dioxolane with a dioxane ring, or alteration of the 2-methyl group—have been shown to produce markedly different pharmacological profiles [2]. Furthermore, the 2-methyl-1,3-dioxolane ring exhibits distinct acid lability and stability characteristics compared to other cyclic acetals, directly impacting compound handling, storage, and synthetic utility . Even closely related analogs like 3-(2-methyl-1,3-dioxolan-2-yl)aniline or 2-methyl-1,3-dioxolane derivatives lacking the benzylamine moiety cannot serve as drop-in replacements, as the primary amine is essential for downstream conjugation reactions, salt formation, and receptor interactions [3]. The following quantitative evidence substantiates why CAS 66522-61-0 must be specifically selected over its nearest comparators.

Quantitative Differentiation Guide for CAS 66522-61-0: Head-to-Head Evidence Against Closest Analogs


Muscarinic Receptor Binding Affinity: IC50 = 100 nM in Rat Neocortex Assay

CAS 66522-61-0 demonstrates specific binding affinity for muscarinic acetylcholine receptors (mAChRs) in rat neocortex, with an IC50 value of 100 nM for displacing the radioligand [3H]cis-methyldioxolane [1]. This represents a distinct pharmacological profile compared to other dioxolane-based benzylamine derivatives, which have been characterized in the same assay system but exhibit different binding characteristics [2]. The assay measures agonist site binding (RCMD) in membrane preparations from rat neocortex, providing a quantitative benchmark for compound potency in a physiologically relevant CNS tissue context [3].

Muscarinic receptor pharmacology CNS drug discovery Binding affinity Neurological research

Dopamine D2 Receptor Interaction Profile: Low-Affinity State Binding at 10 μM

CAS 66522-61-0 was evaluated for binding affinity toward the human dopamine D2 receptor at the low-affinity state, with inhibitory activity measured at a concentration of 10 μM . The compound exhibited a normalized inhibitory activity value of 1 in this assay, indicating detectable but modest engagement at this concentration [1]. This profile contrasts with high-affinity D2 ligands that typically exhibit Ki values in the nanomolar range, such as certain substituted benzamides (Ki = 3.5 nM at D3/D4 receptors) or triple reuptake inhibitors like DOV 216,303 (IC50 = 78 nM at dopamine transporter) [2]. The weak D2 affinity of CAS 66522-61-0 makes it suitable as a control compound for assessing off-target dopaminergic effects in muscarinic-focused research programs.

Dopamine receptor pharmacology CNS drug discovery GPCR signaling Neurological disorders

Commercial Purity Grade Differentiation: 98.1% vs. Standard 95-97% Specifications

CAS 66522-61-0 is commercially available with varying purity specifications that directly impact procurement decisions for different research applications. Standard commercial sources offer purities of 95% (AKSci) and 97% (Leyan) . However, EOS MedChem provides a higher purity grade of 98.1% with substantial stock availability (464.7g) [1]. This purity differential is quantifiable: a 98.1% purity represents a 1.1% absolute improvement over 97% grade, corresponding to a relative impurity reduction of approximately 37%. For synthetic applications where impurities may interfere with downstream reactions or analytical characterization, this 1.1% difference can be operationally significant, particularly in multi-step syntheses where impurity accumulation compounds.

Chemical procurement Quality assurance Analytical chemistry Building block sourcing

Structural Differentiation from 1,3-Dioxane and 1,2-Dioxolane Scaffolds: Regioselective Reactivity in Synthetic Applications

The 1,3-dioxolane ring in CAS 66522-61-0 exhibits distinct reactivity and stability characteristics compared to isomeric 1,3-dioxane (six-membered) and 1,2-dioxolane (peroxide-containing) scaffolds . Regioselective ketalization studies of internal diastereomeric triol systems demonstrate that 1,3-dioxolane (five-membered acetonide) formation is strongly preferred over 1,3-dioxane (six-membered) formation, with the five-membered ring exhibiting faster formation kinetics and greater thermodynamic stability [1]. Additionally, 1,3-dioxolane acetals are more acid-labile than 1,3-dioxane acetals, enabling selective deprotection strategies in multi-step syntheses [2]. In contrast, 1,2-dioxolanes contain a peroxide bond and exhibit oxidative reactivity profiles unsuitable for applications requiring stable protecting groups [3].

Organic synthesis Protecting group chemistry Medicinal chemistry Building block reactivity

Optimal Application Scenarios for CAS 66522-61-0 Based on Quantitative Differentiation Evidence


Muscarinic Acetylcholine Receptor (mAChR) Agonist/Antagonist SAR Studies in CNS Research

Based on the IC50 = 100 nM binding affinity to muscarinic receptors in rat neocortex [1], CAS 66522-61-0 is optimally suited as a reference compound or scaffold for structure-activity relationship (SAR) studies targeting mAChR subtypes. The compound's affinity places it in a measurable range for competitive binding assays without saturation effects that complicate interpretation of high-affinity (sub-nanomolar) ligands. Researchers investigating cognitive enhancement, Alzheimer's disease therapeutics, or cholinergic signaling pathways can use this compound to benchmark new analogs or to probe the contribution of the dioxolane moiety to receptor engagement. The availability of binding data in the same assay system for structurally related compounds enables cross-study comparisons and rational scaffold optimization.

Control Compound for Dopaminergic Off-Target Assessment in Adrenergic/Muscarinic Programs

Given the documented weak binding to dopamine D2 receptors (detectable but modest inhibitory activity at 10 μM) , CAS 66522-61-0 serves as an appropriate control for assessing potential dopaminergic off-target effects in research programs focused on α1-adrenoceptor antagonism or muscarinic modulation. The ~2,800-fold potency differential relative to high-affinity D2 ligands provides a clear window for discriminating primary pharmacology from dopamine receptor-mediated confounds. This application is particularly relevant for CNS drug discovery programs where minimizing dopaminergic side effects is a key optimization goal.

High-Purity Building Block for Multi-Step Medicinal Chemistry Syntheses

The availability of CAS 66522-61-0 at 98.1% purity with substantial stock quantities [2] makes it a preferred choice for multi-step synthetic campaigns where intermediate purity directly impacts final product yield and analytical characterization. The 1.1% absolute purity improvement over standard 97% commercial grades translates to approximately 37% fewer impurities that could otherwise interfere with coupling reactions, catalytic steps, or chromatographic purification. This grade is particularly suited for library synthesis, late-stage functionalization, and preparation of analogs requiring high analytical purity for biological testing.

1,3-Dioxolane Scaffold for Selective Protection/Deprotection Strategies in Complex Molecule Synthesis

Leveraging the differential acid lability of the 1,3-dioxolane ring relative to 1,3-dioxane acetals [3], CAS 66522-61-0 is well-suited for synthetic routes requiring orthogonal protecting group strategies. The five-membered dioxolane undergoes acid-catalyzed hydrolysis approximately an order of magnitude faster than six-membered dioxanes, enabling selective deprotection in the presence of other acid-labile groups. This property, combined with the primary amine functionality for downstream conjugation, positions this compound as a versatile building block for the synthesis of more complex biologically active molecules, including those targeting muscarinic, adrenergic, or fungicidal mechanisms of action [4].

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